molecular formula C14H10N2O2 B3057329 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole CAS No. 79349-24-9

5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B3057329
CAS RN: 79349-24-9
M. Wt: 238.24 g/mol
InChI Key: VNCIJMRFIRKERM-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as HPO or HPOD, and it is a member of the oxadiazole family of compounds. In

Scientific Research Applications

Anion Chemosensors

5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole has been utilized in the development of anion chemosensors. Studies have shown that these compounds can act as fluorescent and colorimetric sensors with high selectivity for certain anions such as H2PO4- and F- over Cl-. This property is significant for various analytical and environmental applications (Tong et al., 2003).

Fluorescent Chemosensors

The compound has been incorporated into polyphenylene structures to create sensitive fluorescent chemosensors, particularly for fluoride ions. These sensors show enhanced sensitivity compared to smaller molecular counterparts and demonstrate the potential for real-time, efficient detection of specific ions in various environments (Zhou et al., 2005).

Excited-State Acidity Studies

Research into the excited-state acidity of bifunctional compounds includes 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole. Understanding the photophysical properties of these compounds provides insights into their behavior under different conditions, which is crucial for applications in photochemistry and materials science (Carvalho et al., 1997).

Luminescence in Chelate Complexes

The luminescence properties of 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole and its derivatives, including chelates with metals like zinc and copper, have been investigated. These studies are important for the development of new luminescent materials with potential applications in optoelectronics and display technologies (Mikhailov et al., 2016).

Anticancer Research

The compound has been studied as part of novel derivatives for anticancer research. Specific derivatives have shown promising activity against cancer cell lines, suggesting potential applications in the development of new anticancer drugs (Aboraia et al., 2006).

properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-15-13(16-18-14)10-6-2-1-3-7-10/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIJMRFIRKERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425235
Record name 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol

CAS RN

79349-24-9
Record name 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79349-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Carvalho, I Brinn, W Baumann, H Reis… - Journal of the Chemical …, 1997 - pubs.rsc.org
Fluorescence emission and excitation spectra and experimental dipole moments are presented for 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole and 3-(2-hydroxyphenyl)-5-phenyl-1,…
Number of citations: 5 pubs.rsc.org
PT Chou, ML Martinez - The Journal of Physical Chemistry, 1992 - ACS Publications
Conclusions Unless precautions are taken, the Taylor dispersion method is prone to systematic errors at compositions near an extremum in the detected property. If the composition …
Number of citations: 6 pubs.acs.org
IM Brinn, CEM Carvalho, F Heisel… - The Journal of Physical …, 1991 - ACS Publications
Excited-state acidity of bifunctional molecules. 2. Picosecond emission of 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole Page 1 6540 J. Phys. Chem. 1991, 95, 6540-6544 Kramers-Smoluchowski and free internal …
Number of citations: 18 pubs.acs.org
AS Da Silva, MAA De Silva, CEM Carvalho… - Inorganica chimica …, 1999 - Elsevier
The synthesis of two Cu(II) bis complexes of a substituted 1,2,4-oxadiazole, which acts as part of a bidentate ligand, is reported for the first time. The two coordination compounds, which …
Number of citations: 29 www.sciencedirect.com
RM Srivastava, WM Faustino, IM Brinn - Journal of Molecular Structure …, 2003 - Elsevier
Molecular orbital calculations using semi-empirical (PM3 and AM1) and ab initio (HF/6-31G) types have been carried out on several 3,5-disubstituted 1,2,4-oxadiazoles 1a–d, 5-n-butyl-3…
Number of citations: 10 www.sciencedirect.com
WL Ding, PL Wang, ZT Xing, HB Wang - … Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) N-(2,6-Dimethylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 4 scripts.iucr.org
S Kataria, L Rhyman, P Ramasami, N Sekar - Journal of fluorescence, 2016 - Springer
Hanson et al. [Org. Lett., 2011] reported the absorption and emission spectrum of 5,6-dichloro-1,3-bis(2-pyridylimino)-4,7-dihydroxyisoindole but the excited-state intramolecular proton …
Number of citations: 12 link.springer.com
S Canonica, UP Wild - The Journal of Physical Chemistry, 1991 - ACS Publications
Fluorescence decay curves and time-resolved spectra of 1, 1'-binaphthyl were measured in nonpolar solvents at several temperatures. At low temperatures, in rigid solution, the …
Number of citations: 18 pubs.acs.org
F Wülfert, WT Kok, AK Smilde - Analytical chemistry, 1998 - ACS Publications
Temperature, pressure, viscosity, and other process variables fluctuate during an industrial process. When vibrational spectra are measured on- or in-line for process analytical and …
Number of citations: 266 pubs.acs.org

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